4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate
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Overview
Description
4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with chloro and butoxy groups. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate typically involves the reaction of 4-chloro-3-methylphenol with 3-butoxy-4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a sulfide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as 4-amino-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate.
Oxidation Reactions: Formation of 4-chloro-3-methylbenzoic acid or 4-chloro-3-methylbenzaldehyde.
Reduction Reactions: Formation of 4-chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonic acid or 4-chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfide.
Scientific Research Applications
4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The chloro and butoxy groups can also influence the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the butoxy and sulfonate groups.
3-Butoxy-4-chlorobenzenesulfonyl chloride: A precursor used in the synthesis of 4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate.
4-Chloro-3-methylbenzoic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both chloro and butoxy groups attached to the benzene ring, along with the sulfonate group. This combination of functional groups imparts specific chemical and physical properties to the compound, making it suitable for a variety of applications in different fields of research.
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 3-butoxy-4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4S/c1-3-4-9-22-17-11-14(6-8-16(17)19)24(20,21)23-13-5-7-15(18)12(2)10-13/h5-8,10-11H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEOXLFKNALNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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